molecular formula C8H9N3S B2687871 3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine CAS No. 502133-11-1

3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2687871
CAS No.: 502133-11-1
M. Wt: 179.24
InChI Key: GHXRJOLJBGMFRN-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazolamines It features a pyrazol-5-amine core substituted with a 5-methylthiophen-2-yl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carboxaldehyde and hydrazine hydrate.

  • Reaction Steps: The aldehyde group of 5-methylthiophene-2-carboxaldehyde is first converted to a hydrazone derivative through a condensation reaction with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the pyrazol-5-amine core.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the pyrazol-5-amine core to other reduced forms.

  • Substitution: Substitution reactions at the pyrazol ring or the thiophene ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.

  • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

  • 3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine: Similar structure with a different position of the methyl group on the thiophene ring.

  • 3-(5-Methylthiophen-2-yl)-1H-pyrazole: Lacks the amine group, resulting in different chemical properties and reactivity.

  • 3-(5-Methylthiophen-2-yl)-1H-pyrazol-4-amine: Different position of the amine group on the pyrazole ring.

Uniqueness: 3-(5-Methylthiophen-2-yl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Its unique combination of a pyrazol-5-amine core and a 5-methylthiophen-2-yl group makes it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXRJOLJBGMFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-11-1
Record name 3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine
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